(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile
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Description
(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a metalloenzyme group of polyphenol oxidases that plays a specific role in melanogenesis .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity . It binds to the catalytic and allosteric sites of tyrosinase, thereby inhibiting enzyme activity . The computational molecular dynamics analysis further revealed that the compound interacted with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .
Biochemical Pathways
Tyrosinase promotes the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) by hydroxylation, and then, L-DOPA is converted to DOPA-quinone (diphenolase activity) . By inhibiting tyrosinase, the compound disrupts these pathways, affecting melanin synthesis .
Result of Action
The compound attenuates melanin synthesis and cellular tyrosinase activity . It also decreases tyrosinase expressions in B16F10 cells . These actions suggest that the compound could potentially be used as an antipigmentation agent .
Properties
IUPAC Name |
2-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-13-14-3-1-9-20-18(14)24-16-7-10-21(11-8-16)17(22)6-5-15-4-2-12-23-15/h1-6,9,12,16H,7-8,10-11H2/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUMTCNAAFJXBW-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)/C=C/C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.